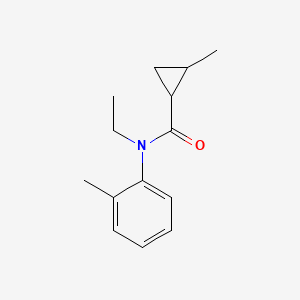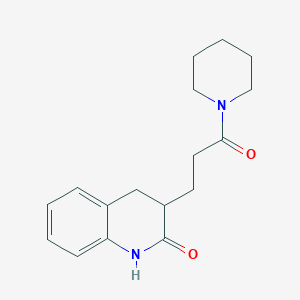![molecular formula C18H22N2O B7492152 [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone, also known as MMPI, is a chemical compound that has been studied for its potential use in scientific research. MMPI is a small molecule that has been shown to have unique properties that make it useful for studying various biological processes. In
Aplicaciones Científicas De Investigación
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been studied extensively for its potential use in scientific research. One of the primary applications of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is in the study of the central nervous system. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone a useful tool for studying the mechanisms underlying various neurological disorders.
Mecanismo De Acción
The mechanism of action of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is complex and not fully understood. However, it is believed that [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone acts as a modulator of various neurotransmitter systems in the brain. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This binding activity leads to changes in neurotransmitter release and activity, which can have a significant impact on brain function.
Biochemical and Physiological Effects
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior and mood. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone in lab experiments is its specificity. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a high affinity for specific receptors in the brain, which makes it useful for studying the effects of neurotransmitter modulation on behavior and physiology. However, one of the limitations of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is its potential for off-target effects. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to other receptors in addition to its primary targets, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone. One area of interest is in the development of more specific and selective [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone analogs. These analogs could be used to study the effects of specific neurotransmitter systems on behavior and physiology. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the development of new treatments for neurological and psychiatric disorders. Finally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the study of the role of inflammation in various disease processes. Overall, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has significant potential for future research and development.
Métodos De Síntesis
The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone involves several steps, including the reaction of indole with piperidine, followed by the reaction of the resulting compound with 2-methylcyclopropanone. The final product is obtained through purification and isolation. The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propiedades
IUPAC Name |
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-10-15(12)18(21)20-8-6-13(7-9-20)16-11-19-17-5-3-2-4-14(16)17/h2-5,11-13,15,19H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQQETLIAJWBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
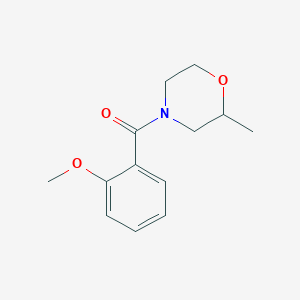
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)
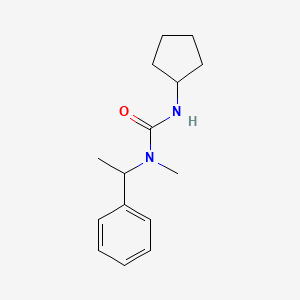
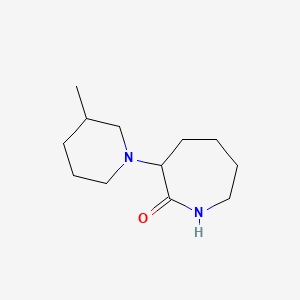
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
